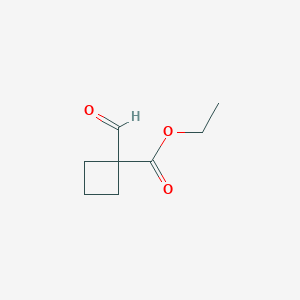

Ethyl 1-formylcyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-formylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORWHQYLTMRHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481311 | |

| Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57742-93-5 | |

| Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Incorporation of gem-Disubstituted Cyclobutane Scaffolds: A Technical Guide for Modern Medicinal Chemistry

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful tool in the medicinal chemist's arsenal.[1][2] Its unique three-dimensional structure offers a compelling strategy to navigate the complex landscape of drug design, providing a scaffold that can positively influence a range of critical drug-like properties.[1][2] This guide delves into the technical nuances of a particularly impactful subclass: gem-disubstituted cyclobutanes. We will explore the synthetic rationale for their creation, their profound impact on molecular conformation and physicochemical parameters, and their successful application as versatile building blocks in contemporary drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable scaffolds to overcome prevalent challenges in medicinal chemistry.

The gem-Disubstituted Cyclobutane: A Nexus of Stability and Three-Dimensionality

The strategic value of the cyclobutane ring in medicinal chemistry is rooted in its distinct stereoelectronic properties. With a strain energy of approximately 26.3 kcal/mol, it is less strained than cyclopropane, rendering it relatively inert under physiological conditions, yet its puckered conformation provides a level of three-dimensional complexity often sought in modern drug design.[1] The introduction of gem-disubstitution on a cyclobutane ring further amplifies its utility by offering a robust platform to modulate a molecule's properties with precision.

The puckered, or "butterfly," conformation of the cyclobutane ring is a key attribute.[3] This non-planar arrangement allows for the precise vectorial projection of substituents into three-dimensional space, a critical factor for optimizing interactions within a biological target's binding pocket. The gem-disubstituted pattern, in particular, provides a rigid anchor for substituents, minimizing the entropic penalty upon binding by pre-organizing the molecule in a more bioactive conformation.[1]

Furthermore, the incorporation of gem-disubstituted cyclobutanes can significantly enhance metabolic stability.[1][4] By replacing metabolically labile groups, such as isopropyl or tert-butyl moieties, with a cyclobutane ring, chemists can effectively shield adjacent functionalities from enzymatic degradation. This strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drug candidates.[4]

Synthetic Strategies for Accessing gem-Disubstituted Cyclobutane Building Blocks

The historical challenge in accessing substituted cyclobutanes has been a significant barrier to their widespread adoption. However, recent advancements in synthetic methodology have made these valuable building blocks more readily available. The following section details key synthetic approaches with an emphasis on the underlying principles that guide their application.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition of two unsaturated components remains a cornerstone for the construction of the cyclobutane core.[5] While photochemical [2+2] cycloadditions are a classic approach, the development of metal-catalyzed and enantioselective variants has significantly expanded the synthetic utility of this transformation.

Experimental Protocol: Palladium-Catalyzed [2+2] Cycloaddition of a Terminal Ynamide

This protocol provides a general procedure for the synthesis of a 3-aminocyclobutenone, a versatile intermediate for further elaboration into gem-disubstituted cyclobutanes.

Materials:

-

N-sulfonyl ynamide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)

-

Ligand (e.g., PPh3, 10 mol%)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

-

Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.

-

Add the N-sulfonyl ynamide to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminocyclobutenone.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst and sensitive reagents.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to undesired side reactions.

-

Ligand: The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst. Phosphine ligands are commonly employed to stabilize the catalytic species.

-

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

Ring-Expansion Reactions: A Modern Approach to Functionalized Cyclobutanes

Ring-expansion reactions have emerged as a powerful alternative for the synthesis of substituted cyclobutanes, particularly for accessing gem-diaryl motifs.[5] These methods often proceed under milder conditions than traditional cycloadditions and can offer complementary reactivity.

A notable example is the palladium-catalyzed ring enlargement of arylidenecyclopropanes (ACPs) with anilines to construct gem-diarylcyclobutanes.[5] This transformation proceeds through a proposed mechanism involving the oxidative addition of palladium to the cyclopropane ring, followed by insertion of the aniline and reductive elimination.

Diagram: Proposed Catalytic Cycle for the Synthesis of gem-Diarylcyclobutanes

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of gem-diarylcyclobutanes from arylidenecyclopropanes and anilines.

Synthesis of gem-Difluorocyclobutanes: Accessing Key Bioisosteres

The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability.[4] gem-Difluorocyclobutanes have garnered significant interest as they combine the benefits of fluorination with the conformational rigidity of the cyclobutane ring.[4][6]

A significant challenge in the synthesis of these motifs is the propensity of fluorinated ketones to undergo elimination.[4] A key breakthrough in this area has been the use of organolanthanum reagents for the addition of carbon nucleophiles to 3,3-difluorocyclobutanone.[4][6] The lower basicity of these reagents compared to their organolithium or Grignard counterparts suppresses the undesired elimination pathway.[4]

Experimental Protocol: Organolanthanum-Mediated Addition to 3,3-Difluorocyclobutanone

Materials:

-

Anhydrous Cerium(III) chloride (CeCl3) (1.1 equiv)

-

Organolithium or Grignard reagent (1.0 equiv)

-

3,3-Difluorocyclobutanone (1.0 equiv)

-

Anhydrous THF

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Flame-dry a Schlenk flask containing a stir bar and anhydrous CeCl3 under vacuum and backfill with an inert gas.

-

Add anhydrous THF and stir vigorously for at least 2 hours at room temperature to generate a fine suspension.

-

Cool the CeCl3 suspension to -78 °C.

-

Slowly add the organolithium or Grignard reagent and stir for 1 hour at -78 °C to form the organolanthanum reagent.

-

Add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise to the organolanthanum reagent at -78 °C.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Self-Validating System: The success of this protocol relies on the in situ formation of the less basic organolanthanum reagent. A control experiment using the corresponding organolithium or Grignard reagent alone should result in significant formation of the elimination byproduct, thus validating the necessity of the transmetalation to cerium.

The Role of gem-Disubstituted Cyclobutanes as Bioisosteres

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound.[7] gem-Disubstituted cyclobutanes have proven to be particularly effective isosteres for the commonly occurring gem-dimethyl group.[8]

The rationale for this bioisosteric relationship lies in their similar spatial demands. However, the cyclobutane ring offers several advantages over its acyclic counterpart. The rigid cyclobutane scaffold can lock in a specific conformation, which can be beneficial for binding to a target receptor.[8] Furthermore, the cyclobutane isostere can improve metabolic stability by blocking sites of oxidative metabolism.[8]

| Bioisosteric Pair | Key Property Differences | Reference |

| gem-dimethyl | Flexible, metabolically labile | [8] |

| gem-disubstituted cyclobutane | Conformationally restricted, metabolically more stable | [8] |

| Carbonyl | Polar, potential for metabolic reduction | [9] |

| 3,3-Disubstituted oxetane | Polar, metabolically stable, improved solubility | [9] |

Table 1: Comparison of gem-disubstituted cyclobutanes with other common bioisosteres.

Case Studies: The Impact of gem-Disubstituted Cyclobutanes in Drug Discovery

The successful application of gem-disubstituted cyclobutanes in drug discovery programs provides compelling evidence of their value.

In the development of selective cannabinoid receptor 1 (CB1) agonists, replacement of a gem-dimethyl group with a cyclobutane ring led to a significant increase in potency and a 16-fold improvement in selectivity over the CB2 receptor.[8] Molecular modeling studies suggested that the cyclobutyl group optimally occupied a subpocket within the CB1 receptor, highlighting the importance of the three-dimensional shape of this motif.[1]

Another notable example is the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1).[4] The inclusion of a gem-difluorocyclobutane moiety was crucial for enhancing the metabolic stability of the compound while maintaining its high potency.[4]

Future Perspectives and Conclusion

The strategic deployment of gem-disubstituted cyclobutane building blocks is a testament to the increasing sophistication of modern medicinal chemistry. As synthetic methodologies continue to advance, we can anticipate even broader applications of these versatile scaffolds. The development of novel, catalytic, and enantioselective methods for their construction will undoubtedly accelerate their integration into drug discovery pipelines.

References

-

Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Wang, Y., et al. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]

-

Kelly, C. B., Milligan, J. A., Tilley, L. J., & Sodano, T. M. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(39), 11721-11737. [Link]

-

Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 29–38. [Link]

-

Begg, A. D. R., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

Begg, A. D. R., et al. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

-

Nam, J., & Lee, H. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(9), 3357-3382. [Link]

-

Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(6), 1039-1056. [Link]

-

Wang, X.-N., et al. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition, 63(20), e202400515. [Link]

-

Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 29-38. [Link]

-

Grygorenko, O. O., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34. [Link]

-

Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1914-1921. [Link]

-

Bachrach, S. M. (2008). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Journal of Molecular Structure: THEOCHEM, 865(1-3), 51-55. [Link]

-

Wang, X.-N., et al. (2024). The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. Angewandte Chemie International Edition. [Link]

-

G. P. McGlacken, et al. (2018). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Organic & Biomolecular Chemistry, 16(43), 8094-8106. [Link]

-

Quirante, J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

-

Various Authors. (2021-2024). Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit. ResearchGate. [Link]

-

Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

-

Bull, J. A., et al. (2025). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Request PDF on ResearchGate. [Link]

-

Wipf, P. (2012). Application of Bioisosteres in Drug Design. University of Pittsburgh. [Link]

-

Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. drughunter.com [drughunter.com]

- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

Ethyl 1-formylcyclobutanecarboxylate: A Technical Guide for Advanced Synthesis

This technical guide provides an in-depth overview of Ethyl 1-formylcyclobutanecarboxylate, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications.

Core Molecular Attributes

This compound is a notable organic compound due to its unique structural features: a strained cyclobutane ring, an electrophilic aldehyde (formyl) group, and a synthetically versatile ethyl ester. These functionalities, present in a compact scaffold, make it a valuable building block for constructing more complex molecular architectures.

Key Identifiers and Molecular Formula

| Attribute | Value |

| Chemical Name | This compound |

| CAS Number | 57742-93-5[1] |

| Molecular Formula | C₈H₁₂O₃[1][2] |

| Molecular Weight | 156.18 g/mol [1][2] |

| Canonical SMILES | CCOC(=O)C1(CCC1)C=O |

| InChI Key | InChI=1S/C8H12O3/c1-2-11-8(10)7(6-9)4-3-5-7/h6H,2-5H2,1H3 |

Table 1: Fundamental molecular properties of this compound.

Physicochemical and Reactive Profile

While specific experimental data for this compound is not extensively documented in public literature, its properties can be inferred from its structure and data on analogous compounds.

Physical State: Likely a colorless to pale yellow liquid or a low-melting solid at standard temperature and pressure.[2]

Solubility: Expected to be soluble in a wide range of common organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran, with limited solubility in water, typical for esters of its size.[2]

Reactivity Insights: The molecule's reactivity is governed by its three primary functional groups:

-

Formyl Group: As an aldehyde, this group is a primary site for nucleophilic attack, enabling reactions such as Grignard additions, Wittig reactions, and reductive aminations to introduce diverse substituents. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, offering further synthetic pathways.

-

Ethyl Ester Group: This moiety can undergo hydrolysis to the corresponding carboxylic acid, or participate in transesterification and amidation reactions. It also provides a handle for further derivatization.

-

Cyclobutane Ring: The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) can be exploited in ring-opening reactions, providing access to linear carbon chains with defined stereochemistry. The quaternary carbon atom, substituted with both a formyl and an ester group, is sterically hindered, which can influence the regioselectivity of reactions.

The interplay of these groups allows for a rich and varied chemistry, making it a valuable intermediate in synthetic campaigns.

Synthesis and Derivatization Strategies

A potential synthetic pathway could involve the formylation of a suitable cyclobutane precursor. For instance, the formylation of ethyl cyclobutanecarboxylate could be achieved through various methods, such as a Vilsmeier-Haack reaction if the ring were activated, or more likely, through deprotonation at the alpha-position followed by reaction with a formylating agent like ethyl formate.

Below is a conceptual workflow for the synthesis and subsequent derivatization of this compound.

Figure 1: A conceptual workflow illustrating a possible synthesis and subsequent derivatization of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Cyclobutane-containing molecules are of significant interest in medicinal chemistry. The rigid, three-dimensional nature of the cyclobutane ring can confer favorable properties to drug candidates, such as improved metabolic stability, enhanced binding affinity to protein targets, and favorable pharmacokinetic profiles.

This compound serves as a versatile scaffold for the synthesis of novel small molecules for drug discovery.[2] Its bifunctional nature allows for the introduction of various pharmacophoric elements. For example:

-

Synthesis of Novel Amino Acids: Through reductive amination of the formyl group, a wide array of unnatural amino acid derivatives can be synthesized. These can be incorporated into peptides or used as standalone molecules to probe biological systems.

-

Scaffold for Lead Optimization: The cyclobutane core can be used as a rigid scaffold to orient functional groups in a precise manner for optimal interaction with a biological target. The aldehyde and ester groups provide convenient handles for combinatorial library synthesis to explore structure-activity relationships (SAR).

While specific examples of marketed drugs derived directly from this starting material are not prominent, the utility of related cyclobutane intermediates is well-established in the synthesis of complex pharmaceutical agents.[3]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), the cyclobutane protons, and a downfield singlet for the aldehydic proton.

-

¹³C NMR would display resonances for the carbonyl carbons of the ester and aldehyde, the carbons of the ethyl group, and the carbons of the cyclobutane ring, including the quaternary carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde (around 1725 cm⁻¹) and the ester (around 1735 cm⁻¹) would be expected.

The logical workflow for the characterization of a synthesized batch of this compound is outlined below.

Figure 2: A logical workflow for the analytical characterization of this compound.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on the known hazards of similar chemical classes, such as other flammable esters and aldehydes.

General Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4][5] Avoid contact with skin, eyes, and clothing.[3][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[3]

-

Fire Safety: The compound is likely a combustible or flammable liquid.[6][7] Keep away from heat, sparks, open flames, and other sources of ignition.[5][6] Use explosion-proof equipment and take precautionary measures against static discharge.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5]

-

First Aid:

Always consult a comprehensive and compound-specific SDS from the supplier before handling this chemical.

References

-

Gebauer Company. SAFETY DATA SHEET (SDS). Available from: [Link]

-

Chemcd. This compound | 57742-93-5. Available from: [Link]

-

BOSTIK, INC. 8 - SAFETY DATA SHEET. Available from: [Link]

Sources

The Cyclobutane Constraint: Engineering Gem-Dimethyl Bioisosteres for Metabolic Stability and Target Affinity

The following technical guide is structured to provide actionable, high-level scientific insight into the application of cyclobutane scaffolds as bioisosteres for gem-dimethyl groups.

Executive Summary

The gem-dimethyl group (

Part 1: The Physicochemical Rationale

Replacing a gem-dimethyl group with a cyclobutane ring is not merely a space-filling exercise; it is a strategic manipulation of the molecule's potential energy surface and metabolic susceptibility.

Conformational Restriction & Entropy

The primary advantage of the cyclobutane scaffold is the reduction of conformational entropy (

-

Gem-Dimethyl: Rotatable bonds exist, though rotation is energetically penalized.

-

Cyclobutane: The alkyl chains are fused. The ring adopts a "puckered" conformation (butterfly shape) to relieve torsional strain, with a puckering angle of

.

Comparative Physicochemical Properties[1][3][4]

The following table contrasts the critical properties of the gem-dimethyl motif against the cyclobutane scaffold.

| Feature | gem-Dimethyl ( | Cyclobutane ( | Impact on Drug Design |

| Hybridization | Cyclobutane C-C bonds have higher | ||

| Internal Angle | The internal compression widens the exocyclic angle, mimicking the steric demand of gem-dimethyl. | ||

| Metabolic Stability | Low to Moderate. Methyls are prime sites for CYP450 hydroxylation ( | High. Lacks accessible terminal methyls. Ring strain discourages radical formation at | |

| Lipophilicity | Increases LogP significantly (+0.5 to +0.8). | Increases LogP, but often less than two free ethyl groups due to reduced surface area (compactness). | |

| Solubility | Low (hydrophobic bulk). | Moderate. The "pucker" disrupts planar stacking, potentially aiding solubility compared to aromatics. |

Mechanistic Visualization: The Entropy Trap

The following diagram illustrates the thermodynamic advantage of the cyclobutane constraint.

Figure 1: Thermodynamic rationale for cyclobutane substitution. Pre-organizing the ligand (B) minimizes the entropy penalty upon binding to the target (C).

Part 2: Synthetic Methodologies

Constructing the cyclobutane ring, particularly with specific substitution patterns, requires overcoming the inherent ring strain (~26 kcal/mol).

The Workhorse: 1,1-Dialkylation of Active Methylenes

For creating 1,1-disubstituted cyclobutanes (direct gem-dimethyl bioisosteres), the most robust method involves the double alkylation of malonates or similar active methylene compounds.

-

Mechanism: Sequential

reactions. -

Reagent: 1,3-dibromopropane (or 1,3-dichloro-2-butene for functionalized rings).

-

Critical Factor: Use of non-nucleophilic bases (NaH,

-BuOK) to prevent side reactions.

Photochemical [2+2] Cycloaddition

To access complex stereochemistry or spirocyclic systems, [2+2] photocycloaddition is preferred. This allows for the construction of the ring from alkenes and enones.

Synthetic Decision Tree

Figure 2: Synthetic workflow for selecting the appropriate cyclization strategy based on the structural target.

Part 3: Experimental Protocols

The following protocol describes the synthesis of Ethyl 1-phenylcyclobutanecarboxylate , a precursor for many GPCR ligands where a benzylic gem-dimethyl group is replaced by a cyclobutane.

Protocol: Synthesis of 1,1-Disubstituted Cyclobutane via Dialkylation

Objective: Synthesize ethyl 1-phenylcyclobutanecarboxylate from ethyl phenylacetate.

Materials:

-

Ethyl phenylacetate (1.0 eq)

-

1,3-Dibromopropane (1.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

-

DMSO / Diethyl Ether (1:1 mixture) or DMF (anhydrous)

-

Ammonium Chloride (sat. aq.)

Procedure:

-

Preparation of Base: In a flame-dried 3-neck round bottom flask under Argon, wash NaH (2.5 eq) with dry hexane (3x) to remove mineral oil. Suspend the NaH in anhydrous DMF (or DMSO/Ether mix).

-

Anion Formation: Cool the suspension to 0°C. Add ethyl phenylacetate (1.0 eq) dropwise over 30 minutes. Evolution of

gas will be observed.-

Checkpoint: Allow to stir at room temperature for 1 hour until gas evolution ceases. The solution should turn yellow/orange, indicating enolate formation.

-

-

Cyclization: Cool the mixture back to 0°C. Add 1,3-dibromopropane (1.2 eq) dropwise.

-

Note: Control the exotherm. The reaction involves an initial intermolecular alkylation followed by a slower intramolecular cyclization.

-

-

Reaction: Warm to room temperature and stir for 12–24 hours.

-

Monitoring: Use TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.

-

-

Workup: Quench the reaction carefully with saturated

solution at 0°C. Extract with Diethyl Ether (3x). Wash combined organics with water (2x) and brine (1x). Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (

, 0-10% EtOAc in Hexanes).

Validation:

-

1H NMR (

): Look for the disappearance of the benzylic singlet and the appearance of cyclobutane multiplets: -

13C NMR: Characteristic quaternary carbon signal at

~50-55 ppm.

Part 4: Case Study & Application

Case Study: CB1/CB2 Agonists (Franck et al.)

In the development of cannabinoid receptor agonists, researchers sought to improve the metabolic stability of indole-cinnamic acid derivatives.[1]

-

The Problem: The lead compound contained a flexible ethyl/dimethyl linker that was susceptible to rapid oxidative metabolism, limiting the half-life (

). -

The Solution: Replacement of the linker with a trans-cyclobutyl ring.[1][2]

-

The Result:

-

Metabolic Stability: The cyclobutane analogue showed significantly longer plasma half-lives in mouse and rat models compared to the open-chain alkyl derivatives.[1]

-

Bioavailability: Improved oral bioavailability was observed, attributed to the balance of lipophilicity and solubility (reduced planarity).

-

Potency: The cyclobutane ring optimally occupied a hydrophobic sub-pocket of the CB1 receptor, maintaining nanomolar potency.

-

Strategic Implementation

When should you deploy this bioisostere?

-

Metabolic Hotspots: When a gem-dimethyl or tert-butyl group is the primary site of metabolic clearance.

-

Solubility Issues: When a molecule is too planar (stacking-limited solubility), the "pucker" of the cyclobutane disrupts crystal lattice energy.

-

Selectivity: The rigid vector of the cyclobutane can differentiate between receptor subtypes that tolerate flexible ligands vs. those that require specific vectors.

References

-

Franck, X. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

- Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Accounts of Chemical Research. (Contextual grounding on ring strain).

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General bioisostere principles).

- Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.

Sources

Solubility Profile of Ethyl 1-formylcyclobutanecarboxylate: A Predictive and Experimental Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Ethyl 1-formylcyclobutanecarboxylate is a promising synthetic intermediate whose utility in pharmaceutical and chemical synthesis pipelines is critically dependent on its solubility characteristics. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. Instead of merely reporting data, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine its solubility in a range of common organic solvents. We will dissect the molecule's structural attributes to forecast its behavior based on fundamental chemical principles and provide detailed, field-proven protocols for obtaining robust thermodynamic and kinetic solubility data. This guide is structured to empower researchers with the causal understanding and practical methodologies required to effectively integrate this compound into their development workflows.

Introduction: The Significance of Solubility

In the realm of drug discovery and chemical synthesis, solubility is a cornerstone physical property. It dictates the feasibility of reaction conditions, influences purification strategies such as crystallization, and is a primary determinant of a compound's bioavailability and formulation potential.[1] this compound, with its unique combination of a strained cyclobutane ring, an ester, and a reactive formyl group, presents a distinct solubility profile. Understanding this profile is not an academic exercise but a critical step in de-risking its use as a building block in complex synthetic pathways.[2]

This guide provides a two-pronged approach: first, a theoretical analysis to build a predictive model of solubility, and second, a set of validated experimental protocols for precise quantification.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" serves as our primary predictive tool, asserting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4]

Molecular Structure and Polarity

Let's deconstruct the molecule to understand its inherent properties:

-

Ethyl Ester Group (-COOEt): This group is polar. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors.

-

Formyl Group (-CHO): The aldehyde is also a polar functional group, with the carbonyl oxygen capable of accepting hydrogen bonds.

-

Cyclobutane Ring & Ethyl Chain: These hydrocarbon components are nonpolar and will engage in weaker van der Waals interactions.

The molecule thus possesses a dual character: polar regions capable of specific interactions and a nonpolar hydrocarbon scaffold. This balance will govern its solubility across the solvent spectrum.

Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can forecast the solubility behavior:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is predicted. These solvents can act as hydrogen bond donors to the ester and formyl oxygens, leading to strong solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): High to moderate solubility is predicted. These solvents cannot donate hydrogen bonds but have significant dipole moments that can interact favorably with the polar ester and formyl groups through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is predicted. Solubility in these solvents will be driven by the nonpolar cyclobutane and ethyl fragments. While the polar groups hinder dissolution, the overall hydrocarbon character is significant enough to allow for some degree of miscibility.

-

Aqueous Solvents (e.g., Water, Buffers): Very low solubility is predicted. The nonpolar surface area of the molecule is substantial compared to its polar functional groups. Without ionizable centers, its ability to overcome the strong hydrogen-bonding network of water is limited.[5][6]

Experimental Determination of Solubility

Theoretical predictions require experimental validation. The choice of method depends on the stage of development, balancing throughput with accuracy. It is crucial to distinguish between two key measurements:

-

Thermodynamic Solubility: The equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a thermodynamically stable value.[7]

-

Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., DMSO), precipitates out in an aqueous buffer. This is often a higher, metastable value relevant for high-throughput screening.[8]

Caption: General workflow for selecting and executing a solubility assay.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method is the gold standard for determining equilibrium solubility and is essential for late-stage development and formulation.[7]

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The rate of equilibration depends on factors like solvent volume and solid surface area.[7]

-

Phase Separation: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step.

-

Centrifugation: Spin the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Filtration: Alternatively, filter the suspension through a low-binding syringe filter (e.g., 0.22 µm PVDF). Care must be taken to avoid adsorption of the compound onto the filter material, which could underestimate solubility.[9]

-

-

Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration using a pre-validated analytical method.

-

Analysis: The concentration of the diluted sample is determined using an appropriate analytical technique, such as HPLC-UV, against a standard curve of known concentrations.[9]

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for early discovery phases where many solvents or conditions need to be rapidly assessed.

Objective: To quickly estimate the solubility limit of the compound when precipitated from a DMSO stock solution.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Add the desired organic solvents to the wells of a 96-well microtiter plate.

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent). The final DMSO concentration should be kept low and consistent (e.g., 1%).

-

Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours) at room temperature. Measure the amount of precipitate formed.

-

Nephelometry: A laser is passed through the solution, and the amount of scattered light is measured, which is proportional to the amount of insoluble particulate matter.[1]

-

UV-Vis Spectroscopy: After centrifugation of the plate, the concentration in the supernatant can be read using a UV-Vis plate reader at the compound's λ_max.[8][9]

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Solubility Data Template for this compound

| Solvent Class | Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | ||||

| Polar Aprotic | Acetone | 25 | Shake-Flask | |||

| Dichloromethane | 25 | Shake-Flask | ||||

| Tetrahydrofuran | 25 | Shake-Flask | ||||

| Nonpolar | Toluene | 25 | Shake-Flask | |||

| Hexane | 25 | Shake-Flask |

The Influence of Temperature

For most solid solutes, the dissolution process is endothermic (absorbs heat).[10] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[11][12] Conversely, if the dissolution were exothermic, solubility would decrease with increasing temperature.[10][12] This relationship can be quantified using the van 't Hoff equation and is a critical parameter for designing crystallization processes.[11]

Safety and Handling

As a carboxylate ester, this compound requires proper handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous reactions or hydrolysis of the ester.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition as many organic solvents are flammable.[14]

References

-

Scribd. Experiment 1 Solubility of Organic Compounds. [Link]

-

Solubility of Things. Spectroscopic Techniques. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

-

JoVE. (2020). Solubility. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Purdue University. Solubility. [Link]

-

Wikipedia. Solubility. [Link]

-

Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]

-

Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

SmartLabs. Esterification. [Link]

-

Carboline. Safety Data Sheet. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. 乙基 1-溴环丁烷甲酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Solubility [chem.fsu.edu]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. smartlabs.co.za [smartlabs.co.za]

- 14. fishersci.dk [fishersci.dk]

Safety data sheet (SDS) for Ethyl 1-formylcyclobutanecarboxylate

Technical Safety & Handling Guide: Ethyl 1-formylcyclobutanecarboxylate

CAS Number: 57742-93-5 Formula: C₈H₁₂O₃ Molecular Weight: 156.18 g/mol Synonyms: 1-Formyl-cyclobutanecarboxylic acid ethyl ester; Ethyl 1-formylcyclobutane-1-carboxylate

Executive Summary & Application Context

This compound is a specialized gem-disubstituted cyclobutane intermediate used primarily in the synthesis of conformationally restricted amino acids, peptidomimetics, and novel pharmaceutical scaffolds (e.g., antiviral and anticancer agents).

Unlike standard aliphatic esters, this molecule possesses two critical reactivity features that dictate its safety and handling profile:

-

The

-Quaternary Center: The geminal substitution (formyl and ester groups on the same carbon) creates steric congestion, influencing nucleophilic attack rates. -

Cyclobutane Ring Strain: While kinetically stable under standard conditions, the ring possesses significant strain energy (~26 kcal/mol), necessitating careful thermal management during scale-up to prevent ring-opening or polymerization.

-

Aldehyde Functionality: Highly susceptible to autoxidation to the corresponding carboxylic acid (1-(ethoxycarbonyl)cyclobutanecarboxylic acid) upon air exposure.

Hazard Identification & Mechanistic Toxicology

GHS Classification (Predicted/Analogous):

Based on Structure-Activity Relationships (SAR) of

| Hazard Class | Category | Hazard Statement | Mechanistic Insight |

| Flammable Liquid | Cat 4 | H227: Combustible liquid | Flash point likely >60°C but <93°C based on MW and ester functionality. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation | Lipophilic ester penetrates the stratum corneum; aldehyde group reacts with skin proteins (Schiff base formation). |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Aldehyde vapors are lachrymators; direct contact causes severe irritation. |

| Skin Sensitization | Cat 1 | H317: May cause allergic skin reaction | Critical: Aldehydes are known haptens. Repeated exposure can lead to hypersensitivity. |

| STOT - SE | Cat 3 | H335: Respiratory irritation | Vapors are irritating to mucous membranes. |

Toxicological Nuance:

-

Genotoxicity: Cyclobutane rings are generally stable, but the aldehyde moiety implies a potential for DNA cross-linking if not metabolized quickly. Treat as a potential mutagen in early-stage research.

-

Degradation Hazards: In the presence of moisture and Lewis acids, hydrolysis yields ethanol and 1-formylcyclobutanecarboxylic acid , the latter being prone to decarboxylation or oxidation.

Storage & Stability Protocols

The "Golden Rule" of Aldehyde Storage:

-

Atmosphere: Store strictly under Argon or Nitrogen . Oxygen scavenges the formyl hydrogen, converting the valuable aldehyde into an impurity (acid) that can interfere with organometallic steps (e.g., quenching Grignard reagents).

-

Temperature: 2°C to 8°C (Refrigerator). For long-term storage (>3 months), store at -20°C .

-

Stabilizers: Commercial samples may contain traces of hydroquinone or BHT to prevent radical polymerization or oxidation. Do not distill without checking for peroxide formation.

Self-Validating Storage Check: Before use, acquire a quick 1H NMR (CDCl₃) .

-

Pass: Sharp singlet aldehyde proton at ~9.5–10.0 ppm.

-

Fail: Appearance of broad carboxylic acid peak (>11 ppm) or diminishing aldehyde integration.

Handling & Experimental Workflow

Standard Operating Procedure (SOP)

Engineering Controls:

-

Handle only in a certified chemical fume hood.

-

Use Schlenk lines or a glovebox for transfers if the downstream reaction is water/oxygen sensitive (e.g., Wittig olefination).

Personal Protective Equipment (PPE):

-

Gloves: Nitrile (minimum 0.11 mm thickness) is sufficient for splash protection. For prolonged immersion, use Silver Shield/4H.

-

Respiratory: If working outside a hood (not recommended), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges, as oxidation products may be acidic.

Step-by-Step Transfer Protocol:

-

Equilibrate: Allow the refrigerated container to warm to room temperature before opening to prevent water condensation (which catalyzes hydrolysis).

-

Inert: Purge the headspace with Argon immediately after opening.

-

Transfer: Use a gas-tight syringe or cannula transfer for liquid handling to minimize air contact.

-

Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant for storage.

Emergency Response & First Aid

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol. | Alcohol increases skin permeability, driving the aldehyde deeper into the dermis. |

| Eye Contact | Rinse with water for 15 min, lifting eyelids.[1][2] | Aldehydes cross-link corneal proteins rapidly; immediate dilution is vital. |

| Spill (<10 mL) | Absorb with vermiculite or sand. Neutralize with dilute NaHSO₃ (bisulfite). | Bisulfite forms a water-soluble adduct with the aldehyde, reducing vapor pressure and reactivity. |

| Fire | Use CO₂, dry chemical, or alcohol-resistant foam. | Water spray may spread the lipophilic ester; foam creates a barrier. |

Visualized Workflows

Figure 1: Lifecycle & Handling Workflow

A logical flow ensuring compound integrity from receipt to disposal.

Caption: Workflow for handling this compound to prevent hydrolytic degradation and ensure safety.

Figure 2: Reactivity & Degradation Pathways

Understanding the chemical fate of the molecule to predict hazards.

Caption: Primary degradation pathways. Pathway A occurs during poor storage; Pathway B occurs with wet solvents.

Disposal & Environmental Considerations

-

Ecological Impact: Esters are generally biodegradable, but the cyclobutane ring may persist longer in aquatic environments. Do not allow entry into drains.[3][4]

-

Waste Stream: Classify as Non-Halogenated Organic Solvent Waste .

-

Quenching: If disposing of pure material, treat with aqueous sodium bisulfite (NaHSO₃) to neutralize the aldehyde functionality before adding to the organic waste container. This prevents polymerization in the waste drum.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9964122, Ethyl 1-formylcyclopropanecarboxylate (Analogous Structure). Retrieved from [Link]

-

Ren, S., et al. (2022).[5] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Retrieved from [Link]

-

Chemical Cloud Database. (2025). This compound (CAS 57742-93-5) Entry.[6] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Geminal Difluorination of Ethyl 1-formylcyclobutanecarboxylate using Deoxo-Fluor

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1][2][3] The geminal difluoromethylene (CF₂) group, in particular, is a valuable bioisostere for carbonyl groups, ethers, and other functional moieties.[4] Deoxyfluorination of aldehydes and ketones provides a direct route to these important structural motifs.[1][4]

This application note provides a comprehensive protocol for the geminal difluorination of a sterically hindered aldehyde, Ethyl 1-formylcyclobutanecarboxylate, using [Bis(2-methoxyethyl)amino]sulfur trifluoride, commonly known as Deoxo-Fluor. Deoxo-Fluor is a versatile and thermally more stable alternative to diethylaminosulfur trifluoride (DAST), making it a safer and more practical choice for laboratory and larger-scale synthesis.[1][2][5][6][7][8][9] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and present data in a clear, accessible format.

Reaction Mechanism and Rationale

The conversion of an aldehyde to a geminal difluoride using Deoxo-Fluor proceeds through a nucleophilic substitution pathway. The generally accepted mechanism involves the initial activation of the carbonyl oxygen by the electrophilic sulfur atom of Deoxo-Fluor.[10] This is followed by the intramolecular or intermolecular delivery of a fluoride ion to the carbonyl carbon, forming a transient α-fluoroalkoxysulfurane intermediate. Subsequent collapse of this intermediate, driven by the formation of a stable thionyl fluoride derivative, and a second fluoride attack results in the desired geminal difluoride.

For sterically hindered aldehydes such as this compound, the reaction may require slightly more forcing conditions (e.g., elevated temperature) compared to unhindered aliphatic or aromatic aldehydes to overcome the steric hindrance around the carbonyl group. The choice of an appropriate solvent is also crucial; anhydrous chlorinated solvents like dichloromethane are commonly used to ensure the solubility of the reactants and to remain inert to the fluorinating agent.[11]

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |

| Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) | ≥97% | Commercially Available | Handle with extreme care.[6][12][13] |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | --- | --- |

| Brine (saturated aqueous NaCl solution) | Reagent Grade | --- | --- |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | --- | --- |

| Celite® | --- | --- | For filtration. |

| Standard laboratory glassware (oven-dried) | --- | --- | Round-bottom flask, condenser, dropping funnel, etc. |

| Magnetic stirrer and stir bar | --- | --- | --- |

| Inert atmosphere setup (Nitrogen or Argon) | --- | --- | --- |

| Ice bath and heating mantle | --- | --- | --- |

| Rotary evaporator | --- | --- | --- |

| Thin Layer Chromatography (TLC) plates (silica gel) | --- | --- | --- |

Step-by-Step Procedure

-

Reaction Setup:

-

Under an inert atmosphere of nitrogen or argon, equip an oven-dried 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser.

-

To the flask, add a solution of this compound (1.0 eq., e.g., 1.56 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).

-

-

Addition of Deoxo-Fluor:

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For sterically hindered substrates, gentle heating to 35-40 °C may be necessary to drive the reaction to completion.

-

-

Work-up and Quenching:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate gas (HF and CO₂) and is an exothermic process.[11][13] Ensure adequate venting and efficient stirring.

-

Continue the addition until the gas evolution ceases.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, Ethyl 1-(difluoromethyl)cyclobutanecarboxylate, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Safety Precautions

Deoxo-Fluor is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood. [6][12][13]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., neoprene or nitrile), and eye/face protection (safety goggles and a face shield).[12][13]

-

Moisture Sensitivity: Deoxo-Fluor reacts violently with water to release toxic and corrosive hydrogen fluoride (HF) gas.[6][12][13][14] All glassware must be scrupulously dried, and the reaction must be carried out under a dry, inert atmosphere.

-

Toxicity: Deoxo-Fluor is toxic if inhaled or swallowed and can cause severe burns.[12] Avoid breathing vapors. In case of accidental contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][13]

-

Quenching: The quenching process is highly exothermic and releases gas. It must be performed slowly at 0 °C with vigorous stirring.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Data and Expected Results

The successful conversion of this compound to Ethyl 1-(difluoromethyl)cyclobutanecarboxylate can be confirmed by standard analytical techniques.

| Analysis | Expected Observation |

| ¹H NMR | Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a characteristic triplet for the CHF₂ proton (~5.5-6.5 ppm) due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | Appearance of a doublet in the typical range for a CHF₂ group, coupled to the adjacent proton. |

| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of a triplet for the CHF₂ carbon (~110-120 ppm) due to one-bond C-F coupling. |

| Mass Spec. | Molecular ion peak corresponding to the difluorinated product. |

The yield of the reaction will depend on the specific conditions and the purity of the starting materials, but yields in the range of 60-80% can be reasonably expected for this type of transformation.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Conversion | Insufficient amount of Deoxo-Fluor. | Increase the equivalents of Deoxo-Fluor (e.g., to 1.5 eq.). |

| Reaction temperature too low. | Gently heat the reaction mixture (e.g., to 35-40 °C) and monitor by TLC. | |

| Presence of moisture. | Ensure all glassware is oven-dried and the solvent is anhydrous. | |

| Formation of Byproducts | Reaction temperature too high. | Maintain the reaction temperature at or below room temperature if possible. |

| Prolonged reaction time. | Monitor the reaction closely and quench once the starting material is consumed. |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the Deoxo-Fluor fluorination.

Proposed Reaction Mechanism

Caption: Simplified mechanism of aldehyde to geminal difluoride conversion.

Conclusion

Deoxo-Fluor is an effective and relatively safe reagent for the geminal difluorination of aldehydes, including sterically demanding substrates like this compound. The protocol described herein provides a reliable method for the synthesis of the corresponding difluoromethyl derivative, a valuable building block in medicinal chemistry and drug development. Adherence to strict safety precautions, particularly with respect to the handling of Deoxo-Fluor and the quenching procedure, is paramount for the safe and successful execution of this transformation.

References

- ChemBK. (2024, April 10). Deoxo-Fluor - Risk and Safety.

- Scribd. Deoxofluor.

- Organic Syntheses Procedure. (n.d.).

- He, G., Xiao, X., Jin, H.-Z., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron, 83, 131963.

- ResearchGate. (2025, August 7). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.

- SAFETY DATA SHEET: Deoxo-Fluor. (2009, November 10).

- Benchchem. A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.

- Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).

- SCI. Simpler fluorine chemistry.

- CymitQuimica. CAS 202289-38-1: Deoxo-Fluor.

- Organic Chemistry Portal.

- Common Organic Chemistry. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

- Enamine. Deoxofluor.

- Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2026, January 2).

- Organic Letters. (2004, March 31). Direct and Convenient Conversion of Alcohols to Fluorides.

- PubMed. (2024, June 3).

- Organic Chemistry Portal. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.

- Sigma-Aldrich. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).

- Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.

- PubMed. (2010, September 17).

- JACS Au. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

- Chemical Communications (RSC Publishing). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons.

- PubChem.

- PubChem.

- ChemicalBook. (2025, July 24).

- PubChem.

- MDPI. (2018, May 30).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Simpler fluorine chemistry [soci.org]

- 3. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 10. reddit.com [reddit.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. chembk.com [chembk.com]

- 13. fishersci.com [fishersci.com]

- 14. Deoxofluor - Enamine [enamine.net]

Application Note: Strategic Utilization of Ethyl 1-formylcyclobutanecarboxylate in Biginelli Cyclocondensations

Executive Summary

This application note details the optimized protocols for utilizing Ethyl 1-formylcyclobutanecarboxylate (EFCC) as the electrophilic component in Biginelli multicomponent reactions (MCRs).

While the Biginelli reaction is a staple of heterocyclic synthesis, the use of

Mechanistic Insight & Reagent Profiling

The Reagent: this compound

-

Structure: A cyclobutane ring possessing a geminal ethyl ester and formyl group.

-

Reactivity Profile: The formyl group is attached to a quaternary carbon. Unlike benzaldehyde, which is planar and accessible, the carbonyl carbon in EFCC is shielded by the cyclobutane ring and the orthogonal ester group.

-

Implication: Standard Brønsted acid catalysis (e.g., HCl/EtOH) often results in low yields or stalled intermediates (aldol side-products). Lewis Acid catalysis is required to activate the carbonyl sufficiently for urea attack.[1]

Reaction Pathway Analysis

The reaction follows the general Biginelli mechanism but requires forcing conditions for the initial condensation step.

-

Step 1 (Rate Limiting): Condensation of Urea with EFCC to form the

-acyliminium ion. The steric bulk of the cyclobutane ring significantly retards this step compared to aromatic aldehydes. -

Step 2: Nucleophilic attack by the enol of the

-keto ester (e.g., ethyl acetoacetate). -

Step 3: Cyclization and dehydration to form the DHPM core.

Figure 1: Mechanistic pathway highlighting the critical activation of the hindered aldehyde by Lewis Acid catalysis.

Experimental Protocols

Two methods are presented: a robust Solution-Phase Method for scalability and a Microwave-Assisted Method for library generation.

Method A: Lewis Acid Catalyzed Solution Phase (Scalable)

Recommended for gram-scale synthesis where reaction control is paramount.

Reagents:

-

This compound (1.0 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Urea (1.2 equiv)

-

Catalyst: Ytterbium(III) triflate [

] (5 mol%) or Indium(III) chloride [ -

Solvent: Acetonitrile (

) or Ethanol (

Protocol:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve EFCC (5 mmol) and Urea (6 mmol) in Acetonitrile (15 mL).

-

Activate: Add

(0.25 mmol). Stir at room temperature for 10 minutes to allow Lewis acid coordination to the aldehyde oxygen. -

Addition: Add Ethyl acetoacetate (5 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours.-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear.

-

-

Workup: Cool to room temperature. Pour the mixture into crushed ice/water (50 mL). The product often precipitates.

-

If solid forms: Filter, wash with cold water/ethanol (9:1), and recrystallize from hot ethanol.

-

If oil forms: Extract with Ethyl Acetate (

mL), wash with brine, dry over

-

Method B: Microwave-Assisted Synthesis (High Throughput)

Recommended for rapid derivative screening.

Protocol:

-

Charge: In a 10 mL microwave vial, combine EFCC (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Urea (1.2 mmol), and

(10 mol%). -

Solvent: Add Ethanol (1.5 mL). Cap the vial.

-

Irradiation: Irradiate at

(dynamic power mode, max 200W) for 15 minutes. -

Isolation: Cool the vial with compressed air. Pour contents into ice water. Filter the precipitate.

Data Analysis & Optimization

Solvent and Catalyst Screening

The following data summarizes optimization studies for the reaction of EFCC with urea and ethyl acetoacetate.

| Entry | Catalyst (mol%) | Solvent | Cond.[2][3][4][5][6] | Time | Yield (%) | Notes |

| 1 | HCl (conc.) | EtOH | Reflux | 12 h | 35% | Low yield due to ester hydrolysis/aldol side reactions. |

| 2 | Toluene | Reflux | 8 h | 48% | Dean-Stark trap used. Moderate conversion. | |

| 3 | Reflux | 6 h | 78% | Recommended. Clean profile. | ||

| 4 | EtOH | Reflux | 6 h | 82% | Excellent yield; catalyst recyclable. | |

| 5 | EtOH | MW ( | 15 min | 85% | Best for rapid screening. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Steric hindrance prevents imine formation. | Switch to Method B (Microwave) or increase Catalyst load to 20 mol%. Use a more polar solvent (Acetonitrile) to stabilize the intermediate cation. |

| Knoevenagel Product Only | Pre-mix Urea, Aldehyde, and Catalyst for 30 mins before adding the | |

| Sticky Gum/Oil | Product trapped in oligomers. | Triturate the crude oil with Diethyl Ether/Pentane to induce crystallization. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of EFCC-derived dihydropyrimidinones.

References

-

Kappe, C. O. (1993).[7] "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

-

Foundational review establishing the mechanism and scope of the reaction.[7]

-

-

Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[8] "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." The Journal of Organic Chemistry, 65(12), 3864-3868. Link

- Validates the use of Yb(OTf)3 for improved yields.

-

Ranu, B. C., Hajra, A., & Jana, U. (2000). "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction." The Journal of Organic Chemistry, 65(19), 6270-6272. Link

- Establishes InCl3 as a robust catalyst for hindered substr

-

Wan, J. P., & Liu, Y. (2010). "Synthesis of dihydropyrimidinones and thiones by multicomponent reactions: Strategies beyond the classical Biginelli reaction." Synthesis, 2010(23), 3943-3953.[5] Link[5]

- Discusses variations including sterically demanding aldehydes.

Sources

- 1. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Biginelli Reaction [organic-chemistry.org]

Application Note: Strategic Synthesis of Conformationally Restricted Cyclobutane Amino Acids

Executive Summary

The incorporation of cyclobutane moieties into peptide backbones represents a high-value strategy in modern drug design. These four-membered rings introduce severe conformational restriction, locking peptide secondary structures (such as

This Application Note provides a comprehensive guide to synthesizing non-natural amino acids from cyclobutane precursors. We detail two distinct workflows: a robust Bucherer-Bergs protocol for accessing the achiral 1-aminocyclobutane-1-carboxylic acid (ACBC) scaffold, and an advanced Enantioselective [2+2] Photocycloaddition workflow for chiral 2,4-methanoproline analogues.

Strategic Overview: The Cyclobutane Advantage

Unlike flexible linear amino acids, CBAAs force the peptide backbone into specific dihedral angles (

Synthetic Pathways Map

The following diagram outlines the primary retrosynthetic strategies for accessing CBAAs.

Figure 1: Primary synthetic workflows for Cyclobutane Amino Acids. Route 1 is preferred for achiral quaternary centers; Route 2 for complex stereocenters.

Protocol A: Synthesis of ACBC via Bucherer-Bergs

Target: 1-Aminocyclobutane-1-carboxylic acid (ACBC) Mechanism: The reaction proceeds via the formation of a spirohydantoin intermediate, which is thermodynamically stable and easily purified before hydrolysis.

Materials

-

Cyclobutanone (CAS: 1191-95-3)

-

Potassium Cyanide (KCN) [DANGER: High Toxicity]

-

Ammonium Carbonate

-

Ethanol/Water (1:1 v/v)

-

Sodium Hydroxide (NaOH), 2M solution

Step-by-Step Methodology

-

Hydantoin Formation:

-

In a fume hood, dissolve cyclobutanone (10 mmol, 1.0 eq) in 20 mL of 1:1 EtOH/H₂O.

-

Add ammonium carbonate (30 mmol, 3.0 eq) followed by potassium cyanide (15 mmol, 1.5 eq).

-

Critical Control Point: Seal the reaction vessel (pressure tube recommended) and heat to 60°C for 12 hours. The formation of the spiro-hydantoin is driven by the precipitation of the product in many cases.

-

Validation: Monitor consumption of ketone by TLC (Stain: KMnO₄).

-

-

Isolation of Intermediate:

-

Cool to

. The spiro-hydantoin often crystallizes. Filter and wash with cold water. -

If no precipitate forms, concentrate the ethanol fraction, acidify slightly to pH 6, and extract with ethyl acetate.

-

-

Hydrolysis to Amino Acid:

-

Suspend the hydantoin in 2M NaOH (10 eq).

-

Reflux at

for 24–48 hours. This harsh condition is necessary to open the stable hydantoin ring. -

Note: Cyclobutane rings are robust enough to withstand this basic hydrolysis without opening.

-

-

Purification:

-

Neutralize the solution to pH 7 using HCl.

-

Load the crude mixture onto a cation-exchange resin (Dowex 50W).

-

Elute with 1M

. Lyophilize the fractions to obtain ACBC as a white powder.

-

Data Summary: Typical Yields

| Substrate | Intermediate Yield | Final Yield (ACBC) | Notes |

|---|---|---|---|

| Cyclobutanone | 85-92% | 75-80% | Standard benchmark |

| 3-Substituted Cyclobutanone | 60-75% | 50-65% | Steric hindrance affects hydantoin closure |

Protocol B: Enantioselective [2+2] Photocycloaddition

Target: Chiral 2,4-methanoproline analogues Context: For complex targets where stereochemistry is critical, simple condensation is insufficient. We utilize a photocatalytic approach to build the ring with high enantiomeric excess (ee).[1]

Experimental Logic

This protocol utilizes a chiral Lewis acid complex or an Iridium photocatalyst to mediate the [2+2] cycloaddition between an enone and an olefin. The "crossed" cycloaddition is favored over dimerization by controlling the triplet energy states.

Figure 2: Mechanism of Enantioselective [2+2] Photocycloaddition.

Detailed Methodology (Bach/Stevens Approach)

-

Catalyst Preparation:

-

Prepare a solution of the chiral catalyst (e.g., a chiral oxazaborolidine-AlBr3 complex) in anhydrous

at -

Reasoning: Low temperature is essential to maximize the rigidity of the catalyst-substrate complex, ensuring high enantioselectivity.

-

-

Substrate Addition:

-

Add the cyclic enone (e.g., 2-cyclohexenone derivative) (1.0 eq).

-

Add the olefin trapping agent (e.g., functionalized alkene) (5.0 eq). Excess olefin suppresses enone dimerization.

-

-

Irradiation:

-

Irradiate the mixture using a UV-LED source (

nm or visible light if using Ir-catalysts). -

Maintain temperature at

for 4–6 hours.

-

-

Workup & Oxidative Cleavage (To Amino Acid):

-

Quench with

. -

The resulting bicyclic system often requires oxidative cleavage (e.g.,

or

-

Application Focus: Peptide Coupling Challenges

Incorporating CBAAs into peptides is notoriously difficult due to the steric bulk of the cyclobutane ring adjacent to the amine/carboxylic acid.

The "Difficult Sequence" Problem

Standard EDC/NHS coupling often fails or proceeds with low yield. The rigid steric wall of the cyclobutane ring prevents the approach of the incoming nucleophile.

Recommended Coupling Protocol

-

Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt rather than HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the reaction.

-

Base: Use Collidine instead of DIPEA for difficult couplings to minimize racemization (though less of a concern for quaternary ACBC).

-

Double Coupling: Perform the coupling twice:

-

Cycle 1: 2 hours at RT.

-